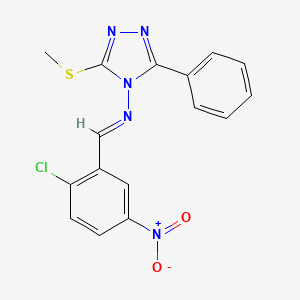

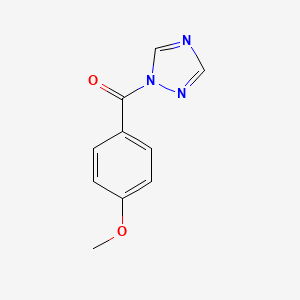

N-(2-chloro-5-nitrobenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that are often researched for their unique chemical and physical properties, contributing to various fields such as material science, pharmacology, and organic chemistry. The specific compound of interest combines elements of triazole, a common motif in medicinal chemistry, with specific functional groups that may influence its reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of similar compounds involves complex reactions where intermediate structures are often pivotal to the final product. For example, the desulfurization of certain isothiazol imines leads to intermediate structures that can react further to yield various derivatives, including oxadiazole and quinoxaline N-oxide derivatives, through mechanisms involving intermediate ketene imines and participation of nitro groups (Argilagos et al., 1998)(Argilagos, Kunz, Linden, & Heimgartner, 1998).

Molecular Structure Analysis

The molecular structure of related compounds reveals key insights into their chemical behavior. For instance, the crystal structure analysis of certain derivatives shows that molecules can lie in a crystallographic plane, with specific dihedral angles formed between different rings in the molecules, indicating the planarity or non-planarity of these structures (Liu et al., 1999)(Liu, Chantrapromma, Raj, Fun, Zhang, Xie, Tian, Ni, 1999).

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by its structural components, such as the nitro and chloro groups, which can undergo various chemical reactions. For example, reactions involving nitrobenzylidene derivatives can lead to the formation of cinnoline oxides and indazoles, depending on the substituents and reaction conditions (Johnston et al., 1987)(Johnston, Smith, Shepherd, & Thompson, 1987).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have extensively explored the synthesis and chemical properties of compounds related to "N-(2-chloro-5-nitrobenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine." For instance, the study on the synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents demonstrates the versatility of triazole derivatives in synthesizing compounds with potential biological activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2014). Similarly, the synthesis of new azo Schiff bases of pyrazole derivatives and their spectroscopic and theoretical investigations underscore the chemical versatility and potential for further functionalization of such compounds (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Biological and Antimicrobial Activities

The antimicrobial potential of triazole derivatives, including compounds structurally related to "this compound," has been a significant area of research. The study by Salama (2020) on the synthesis of 1,3,4-oxadiazole derivatives and their anti-Salmonella typhi activity evaluation provides evidence of the antimicrobial capabilities of these compounds, highlighting their potential as therapeutic agents (Salama, 2020).

Photophysical and Electrochemical Studies

Research has also focused on the photophysical and electrochemical properties of triazole and its derivatives, indicating their potential in materials science and sensor technology. For example, the study on the synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan explores the photophysical characteristics of nitrobenzofurazan derivatives, which are closely related to the chemical nature of "this compound" (Bem et al., 2007).

Antioxidant Properties and Stability

The investigation into the variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines provides insights into the stability and antioxidant properties of related compounds, which could inform further research into the stability and potential antioxidative applications of triazole derivatives (Rapta et al., 2009).

Propriétés

IUPAC Name |

(E)-1-(2-chloro-5-nitrophenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O2S/c1-25-16-20-19-15(11-5-3-2-4-6-11)21(16)18-10-12-9-13(22(23)24)7-8-14(12)17/h2-10H,1H3/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRIIPVUPKFSKH-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NN=C(N1/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5600556.png)

![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)

![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)

![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)

![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

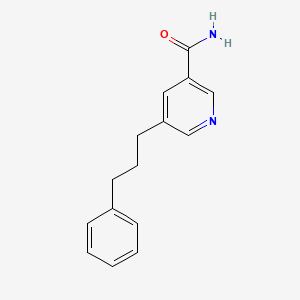

![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)